4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 1,3-thiazol-2-yl group at position 1 and a 3-(4-fluoro-3-methylphenyl)propanoyl moiety at position 2. The 4-fluoro-3-methylphenyl group enhances lipophilicity, which may improve membrane permeability compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-[3-(4-fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-12-10-13(2-4-14(12)18)3-5-15(22)20-7-8-21(16(23)11-20)17-19-6-9-24-17/h2,4,6,9-10H,3,5,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBZDIHSRKELEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorinated Aromatic Intermediate: Starting with 4-fluoro-3-methylbenzaldehyde, a Grignard reaction can be employed to introduce the propanoyl group.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Piperazine Ring Formation: The piperazine ring can be introduced through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Final Coupling: The final step involves coupling the fluorinated aromatic intermediate with the thiazole-piperazine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.
Substitution: The aromatic fluorine can be substituted with nucleophiles under appropriate conditions, such as using a strong base.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for N-oxidation.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) for reducing carbonyl groups.
Substitution: Nucleophiles like amines or thiols in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be explored for its interactions with various biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological target. Generally, such compounds may act by binding to specific receptors or enzymes, modulating their activity. The fluorinated aromatic ring can enhance binding affinity, while the thiazole and piperazine rings can contribute to the overall pharmacophore.
Comparison with Similar Compounds
4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid
- Structural Differences: Replaces the piperazinone-propanoyl motif with a thiazolylamino-benzoic acid group.
- Implications: The carboxylic acid group increases polarity, likely reducing cell permeability compared to the target compound’s lipophilic propanoyl chain. This highlights the importance of balancing hydrophilic and hydrophobic substituents for bioavailability .
Compounds 13–17 from
- Examples: N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-...]benzamide (13): Cyanomethoxy group introduces strong electron-withdrawing effects. N-{...3-[4-(prop-2-en-1-yloxy)phenyl]...}benzamide (14): Propenyloxy substituent adds steric bulk.
Heterocyclic Core Modifications
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Structural Differences: Replaces piperazinone with a thiazolidinone ring and incorporates a thiadiazole moiety.
- Activity differences may arise from these electronic disparities .
Compounds 4 and 5 ()
- Features : Thiazole-pyrazole-triazole cores with fluorophenyl groups.
- Crystallographic Data: One fluorophenyl group is perpendicular to the molecular plane, suggesting conformational flexibility. The target compound’s propanoyl chain may allow similar adaptability, influencing binding kinetics .
Piperazine/Piperazinone Derivatives
Arylpiperazines ()
- Example : 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
- Comparison: The trifluoromethyl group increases lipophilicity more than the target’s methyl group. Piperazinone (vs.
7-Methoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-piperazine derivatives ()
- Example : 7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one
- Key Difference: A propoxy linker separates the piperazine from the chromenone core, whereas the target compound directly attaches the thiazole to the piperazinone. This may alter binding kinetics due to reduced conformational rigidity .
Physicochemical and Pharmacological Insights
Polarity and Bioavailability
- Target Compound: The 4-fluoro-3-methylphenyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane penetration over more polar analogs like 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid (logP ~2.1) .
- Coumarin Derivatives () : Structural lessons from coumarins suggest that fluorine substitution (vs. polar hydroxy/methoxy groups) balances activity and bioavailability, a principle applicable to the target compound .
Structural Characterization
- Crystallography : The target compound’s structure likely employs SHELX programs (e.g., SHELXL) for refinement, similar to compounds in , which were analyzed using triclinic P̄1 symmetry .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Table 1. Representative Reaction Conditions from Analogous Syntheses
| Step | Solvent | Temp. | Key Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperazine coupling | DMF | 80°C | K₂CO₃ | 65–75 | |
| Thiazole ring closure | Ethanol | Reflux | Thiourea derivative | 50–60 | |
| Final purification | DCM/MeOH | RT | Silica chromatography | 85–90 |
Basic: Which spectroscopic and analytical methods confirm the compound’s structural integrity?
Answer:
- 1H/13C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.4 ppm), thiazolyl (δ 8.1–8.3 ppm), and piperazin-2-one (δ 3.5–4.0 ppm) moieties .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₉FN₃O₂S: 360.12) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How to resolve discrepancies in reported bioactivity data across studies?
Answer:
- Purity verification : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities affecting bioassay results .
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, incubation time). For example, conflicting kinase inhibition data may arise from ATP concentration variations .
- Structural analogs : Test derivatives (e.g., replacing 4-fluoro-3-methylphenyl with 4-chlorophenyl) to isolate substituent-specific effects .
Advanced: What strategies optimize reaction yield for large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Systematically vary solvent (DMF vs. acetonitrile), base (K₂CO₃ vs. Et₃N), and stoichiometry to identify optimal conditions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reduction steps .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., thiazole cyclization) .
Advanced: How to analyze structure-activity relationships (SAR) for thiazole ring modifications?
Answer:
- Analog synthesis : Replace thiazol-2-yl with oxazol-2-yl or pyridyl groups to assess electronic effects on target binding .
- In vitro assays : Measure inhibition of target enzymes (e.g., kinases) and correlate with substituent electronegativity/logP values .
- Computational docking : Use AutoDock Vina to model interactions between modified thiazole rings and active-site residues (e.g., hydrophobic pockets) .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for intermediates .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals of the final product .
- Size-exclusion chromatography : Separate high-molecular-weight by-products in polar solvents (e.g., DMSO) .
Advanced: How to address ambiguous NMR signals during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating 1H-1H and 1H-13C couplings .
- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Comparative analysis : Match experimental data with simulated spectra from quantum-chemical tools (e.g., Gaussian 09) .
Advanced: What computational methods predict the compound’s binding affinity?
Answer:
- Molecular docking : Use Schrödinger Suite or GOLD to model interactions with target proteins (e.g., serotonin receptors) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
- QSAR modeling : Develop regression models linking substituent descriptors (e.g., Hammett σ) to IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
